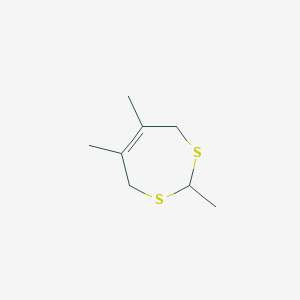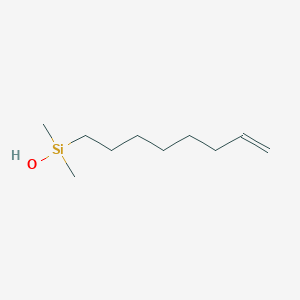
Dimethyl(oct-7-EN-1-YL)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(oct-7-EN-1-YL)silanol is an organosilicon compound with the molecular formula C10H22OSi. It contains a silanol group (-SiOH) and an oct-7-en-1-yl group attached to a dimethylsilyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(oct-7-EN-1-YL)silanol can be synthesized by reacting one molecule of 1-octene with two molecules of dimethylchlorosilane under the catalysis of aluminum chloride . The reaction proceeds as follows: [ \text{1-octene} + 2 \text{dimethylchlorosilane} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of silanol-functional silicones often involves the hydrolysis of chlorosilanes under controlled conditions. Low molecular weight silanol fluids are produced by kinetically controlled hydrolysis of chlorosilanes. Higher molecular weight fluids can be prepared by equilibrating low molecular weight silanol fluids with cyclics or by equilibrium polymerization of cyclics with water under pressure .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(oct-7-EN-1-YL)silanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form siloxane bonds.
Reduction: The double bond in the oct-7-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of siloxane bonds.
Reduction: Formation of dimethyl(octyl)silanol.
Substitution: Formation of various substituted silanols depending on the reagents used.
Scientific Research Applications
Dimethyl(oct-7-EN-1-YL)silanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of dimethyl(oct-7-EN-1-YL)silanol involves its interaction with various molecular targets and pathways. The silanol group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The oct-7-en-1-yl group provides hydrophobic characteristics, affecting the compound’s solubility and compatibility with different environments .
Comparison with Similar Compounds
Similar Compounds
Dimethylsilanol: A simpler compound with only two methyl groups attached to the silicon atom.
Trimethylsilanol: Contains three methyl groups attached to the silicon atom.
Octylsilanol: Contains an octyl group attached to the silicon atom.
Uniqueness
Dimethyl(oct-7-EN-1-YL)silanol is unique due to the presence of both a silanol group and an oct-7-en-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and hydrophobicity, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
163969-19-5 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
hydroxy-dimethyl-oct-7-enylsilane |
InChI |
InChI=1S/C10H22OSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4,11H,1,5-10H2,2-3H3 |
InChI Key |
LKHHQYXMUVBPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


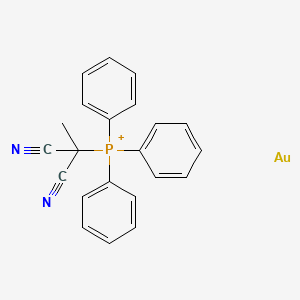
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
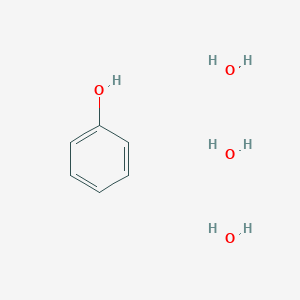
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
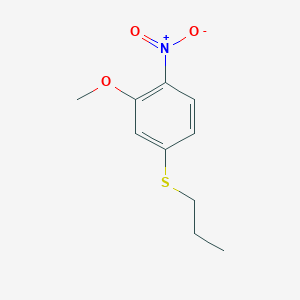
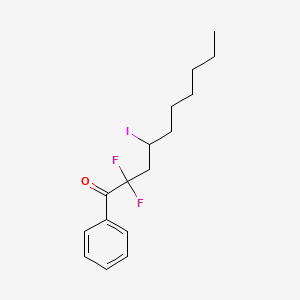
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
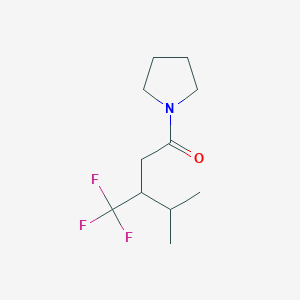
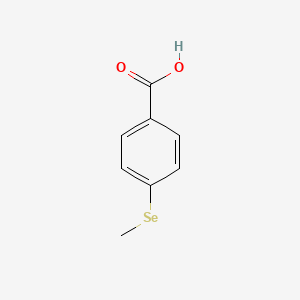
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)
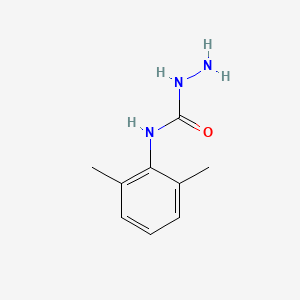
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
